molecular formula C10H16BrN3O3S B13212611 2-Bromo-N,N-diethyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonamide

2-Bromo-N,N-diethyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonamide

Cat. No.: B13212611
M. Wt: 338.22 g/mol
InChI Key: XWESAYARIGDNML-UHFFFAOYSA-N
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Description

2-Bromo-N,N-diethyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique imidazo[2,1-c][1,4]oxazine ring structure, which is substituted with a bromine atom and a sulfonamide group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N,N-diethyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazo[2,1-c][1,4]oxazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the imidazo[2,1-c][1,4]oxazine ring.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate compound with a sulfonamide reagent under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N,N-diethyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidized forms of the compound with different functional groups.

    Hydrolysis Products: Sulfonic acids and amines.

Scientific Research Applications

2-Bromo-N,N-diethyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-N,N-diethyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The bromine atom and sulfonamide group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-N,N-diethyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonamide is unique due to its specific substitution pattern and functional groups, which impart distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H16BrN3O3S

Molecular Weight

338.22 g/mol

IUPAC Name

2-bromo-N,N-diethyl-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-sulfonamide

InChI

InChI=1S/C10H16BrN3O3S/c1-3-13(4-2)18(15,16)10-9(11)12-8-7-17-6-5-14(8)10/h3-7H2,1-2H3

InChI Key

XWESAYARIGDNML-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(N=C2N1CCOC2)Br

Origin of Product

United States

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